5-(4-Ethylphenyl)isoxazol-3-amine

Description

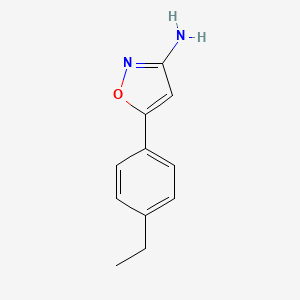

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

5-(4-ethylphenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C11H12N2O/c1-2-8-3-5-9(6-4-8)10-7-11(12)13-14-10/h3-7H,2H2,1H3,(H2,12,13) |

InChI Key |

WAHLJXMSIXGZBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NO2)N |

Origin of Product |

United States |

Structural Elucidation and Comprehensive Characterization Techniques for 5 4 Ethylphenyl Isoxazol 3 Amine Analogues

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of isoxazole (B147169) derivatives by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a 5-(4-substituted-phenyl)isoxazol-3-amine analogue, distinct signals corresponding to each proton environment are expected. The proton on the isoxazole ring (H-4) typically appears as a singlet in the range of δ 6.5-6.8 ppm. rsc.orgsciarena.com The protons of the ethyl group on the phenyl ring would present as a quartet (for the -CH₂) around δ 2.7 ppm and a triplet (for the -CH₃) around δ 1.2 ppm. The aromatic protons on the 4-ethylphenyl ring would appear as two doublets in the aromatic region (δ 7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The amine (-NH₂) protons would likely produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. For a 3,5-disubstituted isoxazole, the carbon atoms of the isoxazole ring typically resonate at approximately δ 170 ppm (C-5), δ 163 ppm (C-3), and δ 97 ppm (C-4). rsc.org The carbons of the ethylphenyl substituent and the amine group would also show characteristic signals.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY would confirm the coupling between the -CH₂ and -CH₃ protons of the ethyl group, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from ¹H and ¹³C NMR spectra.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 5-(4-Ethylphenyl)isoxazol-3-amine Analogues

| Group | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ethyl | -CH₃ | ~1.2 (triplet) | ~15 |

| Ethyl | -CH₂ | ~2.7 (quartet) | ~29 |

| Isoxazole | H-4 | ~6.7 (singlet) | ~97 |

| Amine | -NH₂ | Variable (broad singlet) | - |

| Phenyl | Ar-H | ~7.3 (doublet), ~7.7 (doublet) | ~125-148 |

| Isoxazole | C-3 | - | ~163 |

| Isoxazole | C-5 | - | ~170 |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. acs.org For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M+H]⁺), allowing for the confirmation of its chemical formula (C₁₁H₁₂N₂O). acs.org

The fragmentation pattern observed in the mass spectrum gives valuable structural information. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage upon ionization. wikipedia.org Common fragmentation pathways for isoxazole derivatives involve the initial cleavage of this bond, leading to the formation of distinct charged fragments. The analysis of these fragments helps to piece together the molecular structure, confirming the presence and location of the ethylphenyl and amine substituents. acs.orgacs.org

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent groups.

Key expected vibrational frequencies include:

N-H stretching: The amine group (-NH₂) would show one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen double bond in the isoxazole ring and the carbon-carbon double bonds in the phenyl ring are expected in the 1500-1650 cm⁻¹ region.

N-O stretching: The N-O bond of the isoxazole ring typically shows a stretching vibration in the 1400-1450 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Phenyl Ring | C-H Stretch | 3000 - 3100 |

| Ethyl Group | C-H Stretch | 2850 - 2970 |

| Isoxazole/Phenyl | C=N / C=C Stretch | 1500 - 1650 |

| Isoxazole Ring | N-O Stretch | 1400 - 1450 |

X-ray Crystallography for Solid-State Structure Determination

X-ray diffraction analysis of a suitable single crystal of an isoxazole analogue provides definitive proof of its structure. researchgate.net For instance, in the crystal structure of a related compound, 5-amino-3-(4-methoxyphenyl)isoxazole, the molecule is observed to be nearly planar, with a very small dihedral angle of 7.30 (13)° between the isoxazole and phenyl rings. iucr.org This planarity suggests significant electronic conjugation between the two ring systems. The analysis would confirm the substitution pattern on the isoxazole ring and provide precise measurements of all bond lengths and angles, which can be compared with values from similar known structures. iucr.org

X-ray crystallography is unparalleled in its ability to reveal the complex network of intermolecular interactions that dictate how molecules pack together in a crystal. nih.gov For amine-containing compounds, hydrogen bonding is a dominant interaction. In the crystal structures of related amino-isoxazoles and similar heterocyclic systems, extensive hydrogen bonding networks are commonly observed. researchgate.netiucr.org

Specifically, the amino group (-NH₂) can act as a hydrogen bond donor, forming N–H⋯N hydrogen bonds with the nitrogen atom of the isoxazole ring of an adjacent molecule. iucr.org This often leads to the formation of chains or more complex supramolecular architectures. iucr.org Additionally, N–H⋯O hydrogen bonds can form between the amino group and the isoxazole oxygen atom of a neighboring molecule. researchgate.netnih.gov The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Determination of Dihedral Angles and Planarity of Aromatic and Heterocyclic Rings

Computational studies on related isoxazole derivatives further corroborate these findings. Theoretical calculations often predict a non-zero dihedral angle between the phenyl and isoxazole rings as the lowest energy conformation, highlighting the intrinsic steric factors at play.

The planarity of the ring systems and the dihedral angle between them are crucial for understanding the extent of π-electron delocalization across the molecule. A smaller dihedral angle allows for greater orbital overlap between the phenyl and isoxazole rings, facilitating electronic communication. This, in turn, can impact the molecule's absorption and emission spectra, as well as its interaction with biological targets.

| Compound Name | Dihedral Angle (°)(Phenyl Ring vs. Isoxazole Ring) | Ring System Planarity | Reference |

| 5-Amino-3-(4-methoxyphenyl)isoxazole | 7.30 (13) | Isoxazole ring is planar. Phenyl ring is planar. |

Reactivity and Chemical Transformations of 5 4 Ethylphenyl Isoxazol 3 Amine Scaffolds

Intrinsic Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. chemicalbook.com This arrangement results in a π-excessive system, yet the electronegativity of the heteroatoms also imparts unique reactivity compared to other aromatic rings. chemicalbook.com Its aromaticity influences its participation in various reactions, including ring-opening, rearrangements, and substitution reactions. chemicalbook.com

A characteristic feature of the isoxazole ring is its susceptibility to cleavage of the weak N-O bond, particularly under thermal or photochemical conditions. nih.govwikipedia.org This bond scission is the gateway to various molecular rearrangements, often leading to the formation of different heterocyclic systems.

Photochemical irradiation, typically with UV light, can induce the isomerization of isoxazoles to oxazoles via an acyl azirine intermediate. nih.govwikipedia.org Another significant transformation is the Boulton–Katritzky rearrangement, which has been observed in various isoxazole systems, particularly fused ones like isoxazolo[4,5-b]pyridines. beilstein-journals.org Base-promoted rearrangements can also occur, converting isoxazoles into oxazoles under mild conditions, a process that may proceed through a Neber-like rearrangement to an azirine intermediate. rsc.org In the context of mass spectrometry, metabolites of the isoxazole-containing drug Valdecoxib have shown a novel rearrangement involving the isoxazole ring during collision-induced dissociation. nih.gov

| Reaction Type | Conditions | Intermediate(s) | Product(s) |

| Photochemical Rearrangement | UV irradiation (200–330 nm) | Acyl azirine, biradical | Oxazoles, Ketenimines nih.gov |

| Base-Promoted Rearrangement | Base (e.g., Cs₂CO₃, alkoxides) in aprotic solvent | Azirine, Nitrile ylide | Oxazoles rsc.org |

| Boulton–Katritzky Rearrangement | Base (e.g., K₂CO₃) or heat | Not specified | Rearranged heterocycles (e.g., Triazoles) beilstein-journals.org |

| Mass Spectral Rearrangement | Collision-Induced Dissociation (CID) | Five- and four-membered ring intermediates | Fragment ions nih.gov |

The isoxazole ring can undergo both electrophilic and nucleophilic substitution, although its reactivity is nuanced. The ring is generally considered electron-rich, making electrophilic substitution more favorable than in pyridine. chemicalbook.com The C4 position is the most common site for electrophilic attack due to electronic factors. Electrophilic cyclization of alkynone O-methyl oximes using reagents like iodine monochloride (ICl) is a powerful method for producing 4-iodoisoxazoles, which can then be further functionalized. nih.govacs.org

Nucleophilic aromatic substitution (SNAr) is also a viable pathway, particularly when the isoxazole ring is substituted with strong electron-withdrawing groups or has a good leaving group. researchgate.net For instance, 3-bromoisoxazoles are known to be relatively inert to thermal substitution but can react with amines under microwave irradiation in the presence of phosphazene bases to yield 3-aminoisoxazoles. researchgate.net Similarly, 5-nitroisoxazoles readily undergo SNAr reactions with various nucleophiles, providing a regioselective route to substituted isoxazoles. researchgate.net For 5-(4-Ethylphenyl)isoxazol-3-amine, the electron-donating nature of the amino and ethylphenyl groups would activate the ring towards electrophilic substitution (likely at C4) while deactivating it for nucleophilic attack, unless the amino group is first converted into a better leaving group.

Transformations of the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The 3-amino group is a key handle for derivatization, behaving as a typical heteroaromatic amine. It readily undergoes acylation and alkylation, and can be converted into a diazonium salt for further transformations. acs.org

Acylation: The reaction of 3-aminoisoxazoles with acylating agents such as acid chlorides or anhydrides yields the corresponding N-acylated derivatives. acs.orgsigmaaldrich.com This reaction is fundamental for creating amide linkages.

Alkylation: N-alkylation of the amino group is also feasible, providing access to secondary and tertiary amine derivatives. acs.org

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). While some diazonium salts can be unstable, they are highly versatile intermediates. They can be substituted by a variety of nucleophiles in Sandmeyer-type reactions to introduce hydroxyl, cyano, or halide functionalities onto the isoxazole ring at the C3 position. The synthesis of naphtho[2,1-d]oxazoles has been achieved through strategies involving diazo compounds, highlighting the utility of this functional group in building complex heterocyclic systems. acs.org

| Reaction Type | Reagents | Product Type |

| Acylation | Acid chlorides, Anhydrides | N-(isoxazol-3-yl)amides acs.org |

| Alkylation | Alkyl halides | N-alkyl-isoxazol-3-amines acs.org |

| Diazotization | NaNO₂, H⁺ | Isoxazol-3-yl diazonium salt |

| - Hydrolysis | H₂O, heat | 3-Hydroxyisoxazole |

| - Sandmeyer Reaction | CuX (X = Cl, Br, CN) | 3-Haloisoxazoles, 3-Cyanoisoxazole |

Reactions on the Ethylphenyl Moiety (e.g., Aromatic Substitutions, Side-Chain Modifications)

The 4-ethylphenyl group at the C5 position provides another site for synthetic manipulation.

Aromatic Substitutions: The ethyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (SEAr). Since the para position is blocked by the isoxazole ring, electrophiles such as nitrating agents (HNO₃/H₂SO₄), halogens (Br₂/FeBr₃), or acylating agents (RCOCl/AlCl₃) would be directed to the two equivalent ortho positions on the phenyl ring. Research has shown that electrophilic aromatic substitution can occur on aromatic rings attached to isoxazoline (B3343090) scaffolds. rsc.org

Side-Chain Modifications: The ethyl group's benzylic position is susceptible to radical reactions and oxidation. For example, reaction with N-bromosuccinimide (NBS) under UV irradiation could introduce a bromine atom at the benzylic carbon. This bromide could then be substituted by various nucleophiles or eliminated to form a vinyl group. Stronger oxidation (e.g., with KMnO₄ or K₂Cr₂O₇) could convert the ethyl group into an acetyl group or, under more vigorous conditions, a carboxylic acid group.

| Reaction Type | Moiety | Reagents/Conditions | Expected Product Structure |

| Electrophilic Nitration | Phenyl Ring | HNO₃, H₂SO₄ | Substitution at position(s) ortho to the ethyl group |

| Electrophilic Halogenation | Phenyl Ring | Br₂, FeBr₃ | Substitution at position(s) ortho to the ethyl group |

| Benzylic Bromination | Ethyl Side-Chain | NBS, light | Bromination at the benzylic carbon |

| Side-Chain Oxidation | Ethyl Side-Chain | KMnO₄, heat | Oxidation to an acetyl or carboxyl group |

Cycloaddition Reactions with Isoxazole Derivatives as Dienophiles or Dipolarophiles.rsc.org

The most common role of isoxazoles in cycloaddition chemistry is as a product. sphinxsai.com The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a primary and highly effective method for constructing the isoxazole ring itself. rsc.orgnih.govnih.govyoutube.com This reaction is often referred to as a "click reaction," especially when catalyzed by copper. youtube.com

The participation of the isoxazole ring as a reactant in cycloaddition reactions is less common. For a Diels-Alder reaction, the isoxazole would need to function as the diene. However, ab initio calculations have indicated that isoxazole Diels-Alder reactions typically have high activation energies and are not generally observed experimentally. researchgate.net In contrast, the related oxazole (B20620) ring can act as an electron-deficient diene, particularly when the nitrogen is protonated or alkylated, which lowers the LUMO energy of the diene. researchgate.netnih.gov By analogy, activating the isoxazole ring, perhaps through substitution with strong electron-withdrawing groups or N-activation if possible, might facilitate its participation as a diene.

As a dipolarophile, the C4=C5 double bond of the isoxazole ring would need to react with a 1,3-dipole. This reactivity is not extensively documented and would compete with other potential reaction pathways. Therefore, while isoxazoles are central to the chemistry of cycloadditions, their role is overwhelmingly as the synthetic target rather than the reacting diene or dipolarophile. nih.gov

Advanced Research Applications of 5 4 Ethylphenyl Isoxazol 3 Amine Derivatives Non Biological/non Clinical

Role as Versatile Building Blocks in Organic Synthesis

Derivatives of 5-(4-Ethylphenyl)isoxazol-3-amine are highly valued as versatile building blocks in organic chemistry. The stability of the isoxazole (B147169) ring system allows for extensive derivatization, while its inherent reactivity under specific conditions provides access to a variety of more complex molecular structures. nih.gov The weak N-O bond within the isoxazole ring can be selectively cleaved, making these compounds useful precursors for synthesizing functionally complex molecules. nih.govwikipedia.org

Isoxazol-5(4H)-ones, which can be derived from isoxazole amines, are recognized as valuable synthetic intermediates. They serve as starting materials for a range of heterocycles, including pyridopyrimidines, 4-arylpyrrolidones, and α-aminopyrrole derivatives. researchgate.net Furthermore, isoxazoles are key precursors in the synthesis of important linear structures like β-hydroxycarbonyl compounds and γ-amino alcohols. edu.krd The isoxazoline (B3343090) ring, a related structure, is also a versatile motif for accessing compounds such as hydroxy ketones and amino alcohols. acs.org The strategic use of isoxazoles as "masking agents" for 1,3-dicarbonyl functionalities highlights their utility in multi-step natural product synthesis. bu.edu This synthetic flexibility makes isoxazole derivatives, including those of this compound, indispensable tools for chemists aiming to construct intricate molecular architectures. nih.gov

Potential Applications in Material Science

The unique electronic and structural properties of the isoxazole ring have led to its exploration in various fields of material science, from optical data storage to renewable energy.

Photochromic and Electrochemical Probe Development

The intrinsic photochemistry of the isoxazole ring makes its derivatives promising candidates for photoactive materials. acs.org Under UV irradiation, the weak N-O bond can break, leading to a rearrangement into a transient azirine intermediate, which can then form other structures or react with nucleophiles. wikipedia.org This photoreactivity is the basis for developing minimalist photo-cross-linkers for applications in chemoproteomics and for creating novel photochromic materials. wikipedia.orgacs.org

Research has demonstrated the synthesis of new photochromic materials based on isoxazole units for applications in optical data storage and holographic recording. wikipedia.orgresearchgate.net For instance, a diarylethene containing an isoxazole unit was shown to undergo reversible cyclization/cycloreversion photochromic reactions, making it a candidate for erasable optical memories and optical switches. wikipedia.org Furthermore, the electrochemical behavior of isoxazole derivatives has been investigated using techniques like cyclic voltammetry, indicating their potential as electrochemical probes. researchgate.net

Use in Dye-Sensitized Solar Cells

In the quest for efficient and cost-effective renewable energy, isoxazole derivatives are being investigated for their potential use in dye-sensitized solar cells (DSSCs). nih.gov DSSCs rely on a photosensitizer (dye) adsorbed onto a semiconductor surface to absorb light and generate excitons. google.com The efficiency of a DSSC is heavily dependent on the dye's structure, which typically consists of an electron donor (D), a π-spacer, and an electron acceptor/anchoring group (A). worldscientific.com

While much of the research has focused on ruthenium-based complexes or other organic dyes, the principles of DSSC design are applicable to isoxazole-based sensitizers. beilstein-journals.org The isoxazole ring can be incorporated into the D-π-A structure to modulate the dye's electronic and optical properties. worldscientific.com The goal is to create dyes with broad absorption spectra and efficient electron injection into the semiconductor's conduction band. google.comresearchgate.net The investigation of isoxazol-5(4H)-ones for use in photovoltaic cells underscores the interest in this class of compounds for solar energy applications. nih.gov

Exploration as Liquid Crystalline Materials

The rigid, polar structure of the isoxazole ring makes it an excellent component for designing liquid crystalline materials. The geometry and dipole moment of the isoxazole ring can influence the intermolecular interactions that lead to the formation of mesophases (liquid crystal phases). researchgate.net

Studies on mesogens incorporating the isoxazole group have shown that they can form stable nematic and smectic phases. researchgate.net In some cases, isoxazole-containing liquid crystals exhibit better thermal properties and wider mesophase ranges compared to analogous structures with different heterocyclic rings. researchgate.net The ability to form these ordered yet fluid phases makes isoxazole-based compounds, such as derivatives of 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, attractive for applications in displays and sensors. nih.gov

Investigation of Semiconducting Properties

Isoxazole derivatives have gained significant attention as a class of organic semiconducting materials. nih.govresearchgate.net Their performance in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs) is determined by their molecular structure, solid-state packing, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgresearchgate.net

Density functional theory (DFT) studies have been employed to investigate the charge transport properties of isoxazole derivatives. researchgate.net These studies reveal that modifications to the isoxazole structure can tune the HOMO-LUMO energy gap, which is crucial for chemical reactivity and electronic applications. edu.krd For some isoxazole derivatives, calculations have shown smaller reorganization energies for holes than for electrons, suggesting they would be effective hole transport materials. researchgate.net The energy gap for an N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin derivative was calculated to be 4.9266 eV, providing insight into its electronic characteristics. acs.org The development of benzobisoxazole (BBO) based organic semiconductors, which allow for tuning of electronic properties along two axes, further highlights the potential of isoxazole-containing scaffolds in organic electronics. acs.org

Development of New Catalytic Systems for Isoxazole Synthesis

The synthesis of the isoxazole ring itself is a major area of research, with a focus on developing efficient, green, and regioselective catalytic systems. Many modern methods rely on the three-component condensation of an aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester. nih.gov

A wide variety of catalysts have been developed to facilitate this transformation under mild and environmentally friendly conditions, often using water as a solvent. nih.gov These catalysts include:

Simple Organic and Inorganic Salts: Sodium malonate, sodium acetate, and potassium iodide have been used effectively. nih.gov

Functionalized Natural Polymers: Propylamine-functionalized cellulose (B213188) has been employed as a sustainable and efficient catalyst.

Modified Cyclodextrins: Immobilized Cu(I) in metformin-functionalized β-cyclodextrin has shown remarkable reusability and efficiency. researchgate.net

Transition Metal Catalysts: Copper and Ruthenium(II) catalysts are particularly important for [3+2] cycloaddition reactions to produce highly substituted isoxazoles with high regioselectivity. edu.krd

The optimization of these catalytic systems aims to achieve shorter reaction times, simpler product separation, and avoidance of hazardous organic solvents, aligning with the principles of green chemistry. nih.gov

Future Research Directions in Isoxazole Chemistry Relevant to 5 4 Ethylphenyl Isoxazol 3 Amine

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on environmental responsibility is driving a shift towards greener and more sustainable methods for synthesizing isoxazole (B147169) derivatives. Traditional synthesis methods often involve hazardous reagents, toxic solvents, and harsh reaction conditions. elifesciences.org Future research will focus on developing eco-friendly alternatives that minimize waste and energy consumption.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate reaction rates, improve product yields, and enhance selectivity compared to conventional heating methods. nih.gov The application of microwave irradiation in the synthesis of isoxazole derivatives is a prime example of a green chemistry approach. nih.gov

Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool in organic synthesis, offering enhanced reaction efficiency and reduced energy usage. elifesciences.orgpreprints.org Ultrasound-assisted methods can facilitate multi-component reactions and the use of green solvents or even solvent-free systems. elifesciences.orgresearchgate.net

Catalytic Systems: The development of novel and recyclable catalysts is crucial for sustainable synthesis. preprints.org This includes the use of solid-supported catalysts and metal-free catalytic systems to reduce environmental impact. Recent studies have explored the use of catalysts like SnII-Mont K10 in water for the synthesis of isoxazole derivatives. acs.org

Solvent-Free and Water-Based Reactions: Moving away from volatile organic solvents is a major goal of green chemistry. Research into performing reactions in water or under solvent-free conditions is gaining traction. researchgate.net

These green methodologies not only align with principles of sustainability but also often lead to more efficient and cost-effective production of isoxazole compounds.

Advancements in High-Throughput Synthesis and Screening for Novel Isoxazole Derivatives

The discovery of new drug candidates and materials relies on the ability to synthesize and test large numbers of compounds quickly and efficiently. High-throughput synthesis (HTS) and screening are becoming indispensable tools in isoxazole chemistry.

Future advancements in this area will likely involve:

Combinatorial Chemistry: The synthesis of large libraries of isoxazole derivatives with diverse substituents will enable the rapid exploration of structure-activity relationships. mdpi.com This approach is particularly valuable for identifying lead compounds for various therapeutic targets. mdpi.com

Automated Synthesis Platforms: The use of robotic systems for performing reactions and purifications will increase the speed and reproducibility of isoxazole synthesis.

Miniaturization and Microfluidics: Performing reactions on a microscale reduces the consumption of reagents and solvents, making the process more sustainable and cost-effective.

Advanced Screening Techniques: The development of more sensitive and specific high-throughput screening assays will allow for the rapid identification of isoxazole derivatives with desired biological activities or material properties. This includes screening against a wide range of cancer cell lines and other disease models. nih.gov

The integration of these technologies will significantly accelerate the discovery and optimization of novel isoxazole-based compounds for a variety of applications.

Enhanced Computational Modeling for Predicting Chemical Behavior and Interactions

Computational chemistry has become an integral part of modern chemical research, offering powerful tools for predicting the properties and behavior of molecules. researchgate.net For isoxazole derivatives like 5-(4-Ethylphenyl)isoxazol-3-amine, computational modeling can provide valuable insights that guide experimental work.

Key areas of advancement include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict molecular geometries, electronic structures, and reactivity of isoxazole derivatives. This information is crucial for understanding their chemical behavior.

Molecular Docking and Dynamics Simulations: These techniques are used to predict how isoxazole derivatives will interact with biological targets such as enzymes and receptors. acs.orgresearchgate.net Molecular docking can help identify potential binding modes, while molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized isoxazole derivatives.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com This helps in the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources.

By leveraging these computational tools, researchers can design isoxazole derivatives with improved efficacy, selectivity, and drug-like properties.

Exploration of New Chemical Transformations and Reactivity Patterns

While the fundamental reactivity of the isoxazole ring is well-understood, there is always room for discovering new chemical transformations and reactivity patterns. researchgate.net This exploration can lead to the development of novel synthetic routes and the creation of isoxazole derivatives with unique structures and properties.

Future research in this area may focus on:

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient way to introduce new substituents onto the isoxazole ring. rsc.org Developing new catalytic systems for the regioselective C-H functionalization of isoxazoles is an active area of research.

Ring-Opening and Rearrangement Reactions: The isoxazole ring can be cleaved under certain conditions to yield other valuable chemical intermediates. eurekaselect.com Exploring new reagents and conditions for these transformations can open up new synthetic possibilities.

Domino and Multicomponent Reactions: Designing one-pot reactions that form multiple chemical bonds in a single operation is a highly efficient strategy for synthesizing complex molecules. bohrium.com The development of new domino and multicomponent reactions involving isoxazoles will be a key area of future research.

Photoredox Catalysis: The use of light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Applying photoredox catalysis to isoxazole chemistry could lead to the discovery of novel and previously inaccessible transformations.

These investigations into the fundamental reactivity of isoxazoles will continue to expand the synthetic chemist's toolbox and enable the creation of increasingly complex and functional molecules.

Interdisciplinary Research Integrating Isoxazole Scaffolds into Emerging Technologies (e.g., Sensing, Nanomaterials)

The unique electronic and structural properties of the isoxazole ring make it an attractive scaffold for applications beyond traditional medicinal chemistry. Interdisciplinary research that integrates isoxazole chemistry with materials science and other fields is a promising avenue for future innovation.

Potential areas of exploration include:

Chemical Sensors: Isoxazole derivatives can be designed to bind selectively to specific ions or molecules. By incorporating a fluorescent or colorimetric reporter group, these compounds can be used as chemical sensors for environmental monitoring or medical diagnostics.

Organic Electronics: The aromatic nature of the isoxazole ring suggests its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research in this area would focus on synthesizing isoxazole-containing polymers and small molecules with tailored electronic properties. Polyisoxazoles, for instance, have applications as semiconductors. eurekaselect.com

Nanomaterials: Isoxazole derivatives can be used to functionalize nanoparticles, quantum dots, and other nanomaterials. This can impart new properties to the nanomaterials and enable their use in applications such as drug delivery, bioimaging, and catalysis.

Agrochemicals: Isoxazole derivatives have already shown promise as herbicides and insecticides. researchgate.net Future research could focus on developing new agrochemicals with improved efficacy, selectivity, and environmental profiles.

By fostering collaborations between chemists, biologists, physicists, and engineers, the full potential of the isoxazole scaffold in these emerging technologies can be realized.

Q & A

Q. What are the optimal synthetic conditions for preparing 5-(4-Ethylphenyl)isoxazol-3-amine?

Methodological Answer: The synthesis typically involves coupling reactions or cyclization strategies. For example, analogous isoxazole derivatives are synthesized using a two-phase solvent system (e.g., THF/DCM) with sodium bicarbonate as a base to facilitate nucleophilic substitution or condensation reactions . Key parameters include:

- Solvent selection : Polar aprotic solvents like THF enhance reactivity.

- Temperature : Room temperature (20°C) is often sufficient to avoid side reactions.

- Catalyst/base : NaHCO₃ neutralizes acidic byproducts, improving yield.

| Condition | Example | Impact on Yield |

|---|---|---|

| Solvent (THF:DCM) | 8:2 ratio for solubility | ~75% yield |

| Reaction time | 4 hours for complete conversion | Maximizes purity |

| Base | NaHCO₃ vs. NaOH | NaHCO₃ reduces hydrolysis |

Q. How can researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to verify aromatic protons (6.5–8.0 ppm) and isoxazole ring signals.

- HPLC : Purity assessment (>95%) with reverse-phase C18 columns.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles for structural validation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Waste Management : Segregate organic waste and collaborate with certified disposal agencies to avoid environmental contamination .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

- Ventilation : Ensure adequate airflow due to potential volatility of intermediates .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

Q. How stable is this compound under varying storage conditions?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the isoxazole ring.

- Long-term Stability : Monitor via periodic HPLC; degradation <5% over 6 months under optimal conditions .

Advanced Research Questions

Q. How can this compound be radiolabeled for in vivo imaging studies?

Methodological Answer:

- ¹¹C Radiolabeling : React this compound with [¹¹C]phosgene to introduce a radioactive carbonyl group. Purify via semi-preparative HPLC and validate using radio-TLC .

- PET Imaging : In preclinical models, assess blood-brain barrier penetration by comparing AUC₀–₉₀ min in wild-type vs. P-gp knockout mice .

Q. What strategies evaluate its biological activity (e.g., anticancer potential)?

Methodological Answer:

- In vitro Assays :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM.

- Enzyme Inhibition : Screen for FAAH or kinase inhibition using fluorogenic substrates.

- In vivo Models : Administer 10 mg/kg (IP) in xenograft mice; measure tumor volume reduction over 21 days .

Q. How can computational modeling predict its interactions with biological targets?

Methodological Answer:

Q. How to resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

Q. How does structural modification (e.g., fluorination) alter its physicochemical properties?

Methodological Answer:

- Analog Synthesis : Replace the ethyl group with CF₃ via trifluoromethylation (e.g., using Umemoto’s reagent).

- Property Comparison :

| Analog | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀) |

|---|---|---|---|

| 5-(4-Ethylphenyl) | 2.8 | 0.15 | 12 µM |

| 5-(4-Trifluoromethylphenyl) | 3.5 | 0.08 | 8 µM |

Fluorination increases lipophilicity (LogP) but reduces solubility, enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.